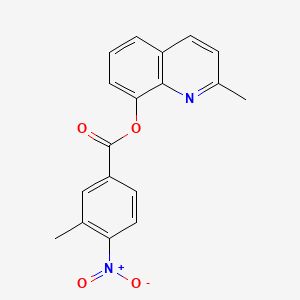
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is a versatile chemical compound widely used in scientific research. Its unique structure offers a myriad of applications, including its role as a catalyst, fluorescence probe, and pharmaceutical intermediate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate typically involves the esterification of 2-methylquinolin-8-ol with 3-methyl-4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the esterification process .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methyl group on the quinoline ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: 2-Methylquinolin-8-yl 3-methyl-4-aminobenzoate.
Reduction: 2-Methylquinolin-8-yl 3-methyl-4-carboxybenzoate.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is widely used in scientific research due to its unique properties:
作用機序
The mechanism of action of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
類似化合物との比較
Similar Compounds
- 2-Methylquinolin-8-yl 3-methyl-4-aminobenzoate
- 2-Methylquinolin-8-yl 3-methyl-4-carboxybenzoate
- 2-Methylquinolin-8-yl 3-methyl-4-hydroxybenzoate
Uniqueness
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is unique due to its combination of a quinoline ring and a nitrobenzoate ester, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence probe and its role as a pharmaceutical intermediate make it particularly valuable in research and industry .
特性
IUPAC Name |
(2-methylquinolin-8-yl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-10-14(8-9-15(11)20(22)23)18(21)24-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTWOAHGUMELHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2922072.png)
![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)


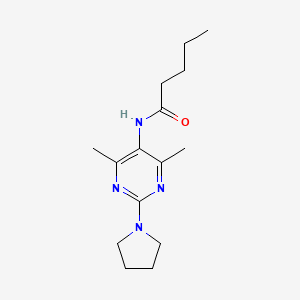
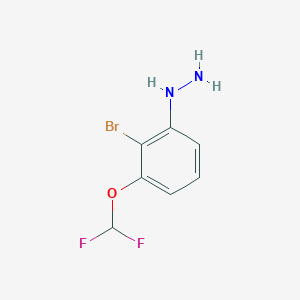
![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)
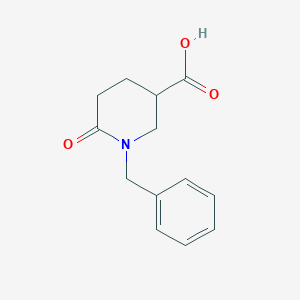
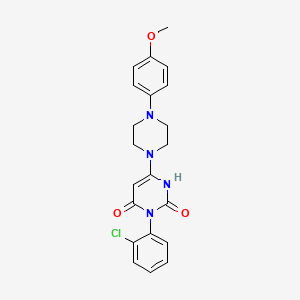
![(2-Azaspiro[4.5]decan-3-yl)methanol](/img/structure/B2922085.png)
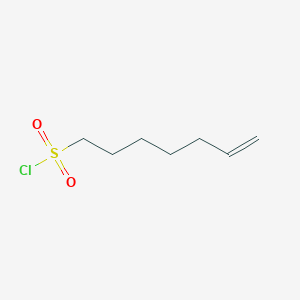
![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)
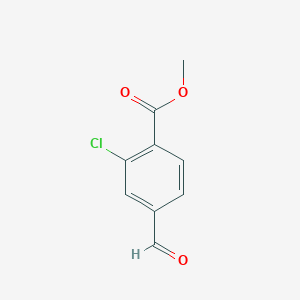
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2922091.png)
